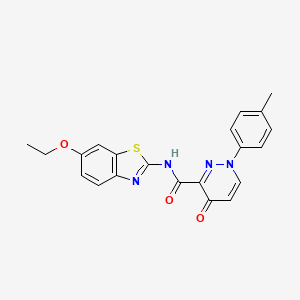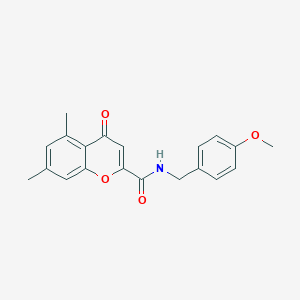![molecular formula C24H32N6O7 B11394939 2-[1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11394939.png)
2-[1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the piperazine moiety. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory therapy.
Dichloroaniline: An aniline derivative with different functional groups but similar aromatic structure.
Uniqueness
2-[1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of a purine core with a piperazine moiety and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H32N6O7 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H32N6O7/c1-26-7-9-29(10-8-26)23-25-20-18(21(31)28(3)24(33)27(20)2)30(23)11-12-37-22(32)15-13-16(34-4)19(36-6)17(14-15)35-5/h13-14H,7-12H2,1-6H3 |
InChI Key |
QRMDCHXLHNULLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11394867.png)
![7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394871.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11394880.png)
![5-Butyl-2-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11394888.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394890.png)
![4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11394901.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11394906.png)
![4-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid](/img/structure/B11394918.png)
![3-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11394925.png)
![2-(1,3-benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11394928.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11394931.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11394944.png)
